molecular formula C17H25N3O4 B247938 Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Katalognummer B247938
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: IQCBBPJBEMPNSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in cognitive function. Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has also been shown to interact with certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate can have various biochemical and physiological effects in the body. In vitro studies have shown that Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. In vivo studies have shown that Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate can improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential as a scaffold for the development of novel compounds. However, Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research of Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate. One potential direction is the development of Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate-based compounds for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the investigation of the mechanism of action of Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate and its potential interactions with other enzymes and receptors in the body. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate at different doses.

Synthesemethoden

Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate can be synthesized through a series of chemical reactions involving piperazine, ethyl chloroformate, 3-methoxyaniline, and acetylacetone. The reaction involves the formation of an intermediate, which is then reacted with ethyl chloroformate to produce the final product.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been investigated for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In drug discovery, Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In organic synthesis, Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been used as a building block for the synthesis of various bioactive molecules.

Eigenschaften

Produktname

Ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Molekularformel

C17H25N3O4

Molekulargewicht

335.4 g/mol

IUPAC-Name

ethyl 4-[3-(3-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-3-24-17(22)20-11-9-19(10-12-20)8-7-16(21)18-14-5-4-6-15(13-14)23-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21)

InChI-Schlüssel

IQCBBPJBEMPNSV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC

Kanonische SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.